5-Bromo-3-cyclobutyl-1H-1,2,4-triazole

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with brominated triazole precursors . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium or potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as recrystallization and chromatography are employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions include various substituted triazoles and their derivatives, which can have different biological and chemical properties .

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial and anticancer agent .

Industry: In industrial applications, this compound is used in the development of agrochemicals and pharmaceuticals .

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects . The triazole ring is known to interact with metal ions and other cofactors, affecting the function of enzymes and proteins .

Comparación Con Compuestos Similares

- 3-Bromo-1H-1,2,4-triazole

- 5-Bromo-1H-1,2,4-triazole

- 5-Bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole

Comparison: Compared to other similar compounds, 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties . This structural feature can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .

Actividad Biológica

5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is a compound within the triazole family, which has garnered significant attention for its diverse biological activities. This article delves into the biological properties of this compound, including its antibacterial, antifungal, anticancer, and other pharmacological effects, supported by various research findings and case studies.

Overview of Triazoles

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of different substituents on the triazole ring can significantly influence their biological activity.

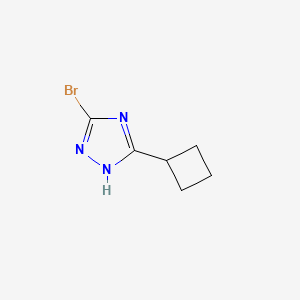

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom at the 5-position and a cyclobutyl group at the 3-position of the triazole ring. The unique structural attributes contribute to its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that various 1,2,4-triazole derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of bromine in this compound likely enhances its antibacterial activity by influencing membrane permeability or interacting with bacterial enzymes .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 5-Bromo-3-cyclobutyl-triazole | E. coli | 10 | 15 |

| 5-Bromo-3-cyclobutyl-triazole | Staphylococcus aureus | 8 | 18 |

| Other Triazole Derivatives | Various | Varies | Varies |

Antifungal Activity

The antifungal potential of triazoles is well-documented. Compounds like fluconazole are widely used in clinical settings. Preliminary studies suggest that this compound may exhibit similar antifungal properties due to its structural similarity to known antifungal agents .

Anticancer Activity

The anticancer properties of triazoles have been explored extensively. For example, studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully elucidated but show promise based on related compounds .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines (e.g., MCF-7), compounds structurally related to this compound exhibited significant cytotoxicity compared to standard treatments like cisplatin .

The mechanisms through which triazoles exert their biological effects are diverse:

- Antibacterial Mechanism : Triazoles may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Antifungal Mechanism : They often target ergosterol biosynthesis in fungal cells.

- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways such as the PI3K/Akt pathway has been observed in related compounds.

Propiedades

IUPAC Name |

3-bromo-5-cyclobutyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUQNTOHSIUTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672504 | |

| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-81-0 | |

| Record name | 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.